

# Literature review of C.I. Acid Violet 80 applications and limitations

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Compound of Interest		
Compound Name:	C.I. Acid violet 80	
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## C.I. Acid Violet 48: A Comparative Guide for Researchers

A note on the reviewed topic: Initial literature searches for "C.I. Acid Violet 80" did not yield information on a dye with this specific designation, suggesting it may be an incorrect or non-existent name. This guide therefore focuses on the closely related and well-documented anthraquinone dye, C.I. Acid Violet 48 (CAS 12220-51-8), to provide a comprehensive literature review and comparison in line with the user's request.

This guide provides a detailed comparison of C.I. Acid Violet 48's performance with alternative dyes, supported by experimental data and protocols for its primary applications.

### Overview of C.I. Acid Violet 48

C.I. Acid Violet 48 is a synthetic anthraquinone dye known for its vibrant magenta hue.[1] It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2] Its applications also extend to biological staining and analytical chemistry.[1][2] The dye's affinity for protein and polyamide fibers is primarily due to the formation of ionic and hydrogen bonds between the dye's anionic sulfonate groups and the protonated amino groups in the fiber, a process that is most effective under acidic conditions.[3]

## **Comparative Performance Analysis**







The performance of C.I. Acid Violet 48 is best understood in comparison to other classes of dyes used for similar applications, such as reactive dyes and natural dyes.



Property	C.I. Acid Violet 48	Reactive Dyes (e.g., Reactive Violet 1)	Natural Dyes (e.g., Indigo)
Chemical Class	Anthraquinone	Azo (typically)	Varies (e.g., Indigoid)
Primary Application	Wool, Silk, Nylon[2]	Cotton, Cellulosic Fibers[3]	Cotton, Wool, Silk[4]
Bonding Mechanism	Ionic & Hydrogen Bonding[1]	Covalent Bonding[5]	Mechanical Trapping, Hydrogen Bonding
Typical Purity	>95%	97-99%[3]	Variable, depends on source and processing
Color Fastness (Light)	Good (ISO Rating: 6) [6][7]	Very Good (Rating: 6-7)[5]	Moderate to Good (UPF 50-61 after dyeing)[4]
Color Fastness (Wash)	Good to Excellent[8]	Excellent[9]	Poor to Moderate (can be improved with mordants)[10]
Dyeing Process	Acidic dyebath, high temperature[2]	Alkaline dyebath, often at lower temperatures	Often requires mordants, can be complex[10]
Environmental Impact	Moderate (persistent in wastewater)[6]	Can be high (hydrolysis and high salt usage)	Generally lower, but mordants can be toxic[11]
Toxicity	Harmful if swallowed, skin/eye irritant.[1] No specific LD50 data found for C.I. Acid Violet 48. Related compounds like Crystal Violet have oral LD50 in rats of	Varies by specific dye; some azo dyes are carcinogenic.[11]	Generally low, but depends on the source and mordants used.[11]



800-180 mg/kg bw.

[12]

## **Detailed Experimental Protocols**

This protocol outlines a standard laboratory procedure for dyeing wool fibers with C.I. Acid Violet 48 to achieve a vibrant and colorfast violet shade.

#### Materials:

- C.I. Acid Violet 48 dye powder
- Scoured wool yarn or fabric
- Glacial acetic acid (or white vinegar)
- Glauber's salt (sodium sulfate) as a leveling agent
- Distilled water
- Heating mantle or water bath
- Beakers and stirring rods
- pH meter or pH strips

#### Procedure:

- Pre-treatment: The wool substrate is first scoured by washing in a mild detergent solution to remove any impurities and then thoroughly rinsed with water.
- Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 40:1 (40 mL of water for every 1 gram of wool). The required amount of C.I. Acid Violet 48 (e.g., 1% on weight of fiber, owf) is dissolved in a small amount of hot distilled water and then added to the dyebath. 10% owf of Glauber's salt is also added to promote level dyeing.[6]
- Dyeing Process:



- The wet, scoured wool is introduced into the dyebath at 40°C.
- The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.
- The temperature of the dyebath is gradually raised to 90-100°C over 45-60 minutes.
- Dyeing is continued at this temperature for 60 minutes with occasional stirring to ensure even dye uptake.[6]

#### Post-treatment:

- After dyeing, the dyebath is allowed to cool gradually to avoid thermal shock to the wool fibers.
- The dyed wool is removed from the bath and rinsed with cold water until the water runs clear.
- A final wash with a neutral detergent can be performed to remove any unfixed dye.
- The wool is then air-dried.

This protocol provides a general method for staining collagen and other connective tissues in paraffin-embedded sections, adapted for an anthraquinone-based acid dye like C.I. Acid Violet 48.

#### Materials:

- Deparaffinized and rehydrated tissue sections on slides
- C.I. Acid Violet 48 staining solution (0.5% w/v in 1% aqueous acetic acid)
- Weigert's iron hematoxylin (for nuclear counterstaining)
- Acid alcohol (1% HCl in 70% ethanol)
- Scott's tap water substitute (or running tap water)
- Graded alcohols (70%, 95%, 100%)



- Xylene
- · Resinous mounting medium

#### Procedure:

- Nuclear Counterstaining:
  - Immerse slides in Weigert's iron hematoxylin for 10 minutes.
  - Rinse in running tap water for 10 minutes.
  - o Differentiate in acid alcohol with quick dips until the nuclei are distinct.
  - "Blue" the sections in Scott's tap water substitute or running tap water for 5 minutes.
  - · Rinse in distilled water.
- Cytoplasmic Staining:
  - Immerse slides in the C.I. Acid Violet 48 staining solution for 5-10 minutes.
  - Rinse briefly in a 1% acetic acid solution to remove excess dye.
- Dehydration and Mounting:
  - Dehydrate the sections through graded alcohols (95% and 100%).
  - Clear in two changes of xylene.
  - Mount with a resinous mounting medium.

#### Expected Results:

- Nuclei: Blue/Black
- Collagen and Cytoplasm: Shades of violet



This protocol outlines a reverse-phase HPLC method for the separation and quantification of C.I. Acid Violet 48.[13]

#### Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a gradient pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 592 nm (the λmax of C.I. Acid Violet 48 in water).[7]
- Injection Volume: 20 μL.

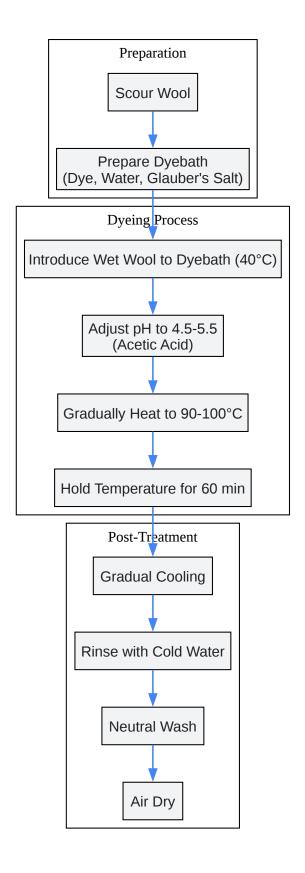
#### Procedure:

- Standard Preparation: Prepare a stock solution of C.I. Acid Violet 48 in the mobile phase A. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dilute the sample containing C.I. Acid Violet 48 in mobile phase A to fall within the calibration range. Filter the sample through a 0.45 μm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of C.I. Acid Violet 48 in the samples by interpolating their peak areas on the calibration curve.

## Visualized Workflows and Relationships



The following diagrams, generated using Graphviz, illustrate key processes and relationships related to C.I. Acid Violet 48.

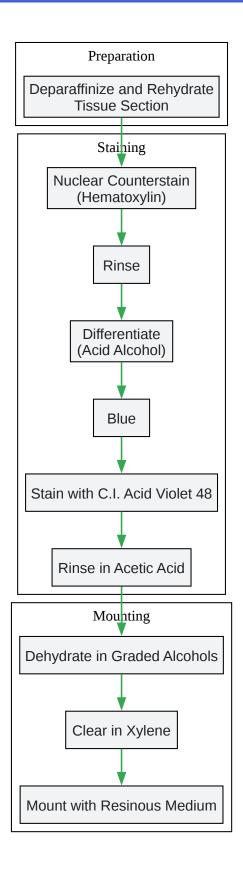




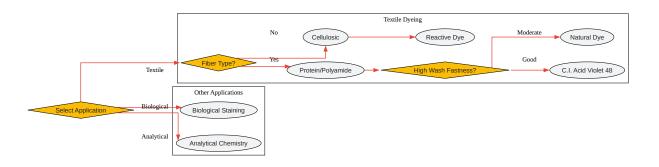
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A simplified workflow for dyeing wool with C.I. Acid Violet 48.









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